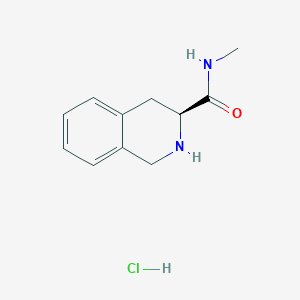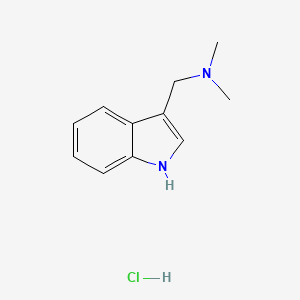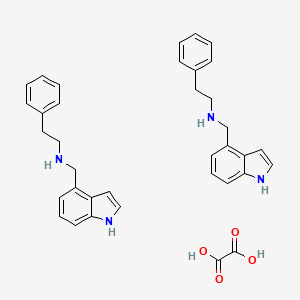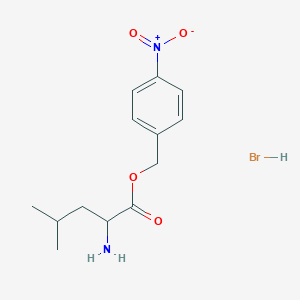
4-Nitrobenzyl 2-amino-4-methylpentanoate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzyl 2-amino-4-methylpentanoate hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a nitrobenzyl group attached to an amino acid derivative, specifically 2-amino-4-methylpentanoic acid, and a hydrobromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzyl 2-amino-4-methylpentanoate hydrobromide typically involves the following steps:
Nitration: The starting material, benzyl alcohol, undergoes nitration to introduce the nitro group, forming 4-nitrobenzyl alcohol.
Amination: The nitro group is then reduced to an amine group, resulting in 4-aminobenzyl alcohol.
Esterification: The amino group is protected, and the alcohol is esterified with 2-amino-4-methylpentanoic acid to form the desired compound.
Hydrobromide Formation: Finally, the ester is treated with hydrobromic acid to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrobenzyl 2-amino-4-methylpentanoate hydrobromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkoxides can be used, often in the presence of a strong acid or base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Benzyl halides, benzyl ethers.
Aplicaciones Científicas De Investigación
4-Nitrobenzyl 2-amino-4-methylpentanoate hydrobromide has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Nitrobenzyl 2-amino-4-methylpentanoate hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity.
Comparación Con Compuestos Similares
4-Nitrobenzyl alcohol
2-Amino-4-methylpentanoic acid
4-Nitrobenzyl acetate
Uniqueness: 4-Nitrobenzyl 2-amino-4-methylpentanoate hydrobromide is unique due to its combination of a nitro group and an amino acid derivative, which provides both electrophilic and nucleophilic properties. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
(4-nitrophenyl)methyl 2-amino-4-methylpentanoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.BrH/c1-9(2)7-12(14)13(16)19-8-10-3-5-11(6-4-10)15(17)18;/h3-6,9,12H,7-8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLIQQQXFHHVIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26669567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,5R,6S,8S,10S,13S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide](/img/structure/B7854745.png)
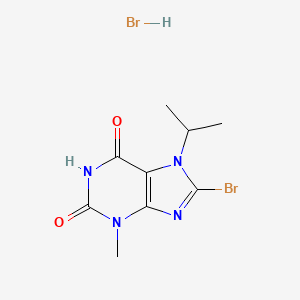
![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol;hydrochloride](/img/structure/B7854757.png)
![(1R,5S)-3-(4-aminobutanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one hydrochloride](/img/structure/B7854769.png)

![(3aS,5S,11bR,E)-12-ethylidene-1,2,3a,4,5,7-hexahydro-3,5-ethanopyrrolo[2,3-d]carbazole-6-carbaldehyde hydrochloride](/img/structure/B7854778.png)
![2,3-dihydroxybutanedioic acid;(1R,4Z,6R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B7854784.png)
![[3-(Furan-2-yl)-6-methylheptyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B7854799.png)
![sodium;2-[(2'S,3S,4R,7R,8R,8aS)-3-hydroxy-2',4-bis(hydroxymethyl)-4,7,8a-trimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetate;trihydrate](/img/structure/B7854814.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylamino)acetamide hydrochloride](/img/structure/B7854822.png)
![(1S,9S)-11-(2-aminoethylsulfonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;oxalic acid](/img/structure/B7854830.png)
